Tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate
Description
Historical Context and Development of Pyrazole Carbamates
The development of pyrazole carbamate compounds traces its origins to the broader evolution of heterocyclic chemistry and the recognition of carbamate functionality as a versatile protecting group in organic synthesis. The historical significance of carbamate compounds began with the discovery of naturally occurring carbamate alkaloids in the 19th century, when European missionaries in West Africa documented the use of a white extract from Calabar beans as an ordeal poison, leading to the isolation of physostigmine, a naturally occurring methyl carbamate ester, by Jobst and Hesse in 1864. This foundational discovery established carbamates as biologically active compounds and sparked interest in their synthetic development.
The progression toward pyrazole carbamate derivatives emerged from parallel developments in pyrazole chemistry and carbamate synthesis methodologies. Pyrazole derivatives have demonstrated a long history of application in both agrochemicals and pharmaceutical industries, with their importance becoming particularly pronounced following the success of pyrazole cyclooxygenase-2 inhibitors in medicinal chemistry. The synthesis of carbamate derivatives gained significant advancement in 1991 with the introduction of di(2-pyridyl) carbonate as an efficient alkoxycarbonylation reagent for amines, overcoming many limitations of existing methodologies and providing reliable methods for carbamate formation.
The specific development of brominated pyrazole carbamates like tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate represents a convergence of these synthetic advances, incorporating both the strategic use of halogen substituents for enhanced reactivity and the protective utility of tert-butyl carbamate groups. Modern synthetic approaches have embraced environmentally friendly methodologies, including ball mill synthesis, ultrasonic catalysis, and microwave irradiation, which have proven particularly effective for pyrazole derivative preparation. These green chemistry approaches have enabled the synthesis of novel pyrazole derivatives with optimal yield and reproducibility, contributing to the continued development of this compound class.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,1-4H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHBFOBCVXDLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butanol and phosphoric acid azide dimethyl ester. The reaction is carried out in N,N-dimethylformamide at a temperature of 100°C for four hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with potential biological activity.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom and pyrazole ring facilitate diverse chemical modifications, allowing for the development of new materials and chemical processes. The compound can be utilized in the synthesis of more complex structures through various reaction pathways, including substitution reactions and coupling reactions .
Synthetic Routes
The synthesis typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butanol and dimethyl azido phosphate, conducted in N,N-dimethylformamide at elevated temperatures (around 100°C) for optimal yields. This method highlights the compound's versatility as a synthetic precursor in organic chemistry .
Biological Research
Potential Biological Activity
Research indicates that this compound may exhibit various biological activities, making it an area of interest for medicinal chemistry. Its interactions with biomolecules suggest potential roles in drug development, particularly as an active pharmaceutical ingredient or intermediate .
Mechanism of Action
The compound's mechanism of action is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The unique substitution pattern on the pyrazole ring enhances its reactivity and binding affinity, which could lead to significant biological effects. Ongoing studies aim to elucidate the precise molecular pathways involved in its activity .
Medicinal Applications
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical intermediate. It is particularly relevant in the synthesis of compounds targeting phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell growth and metabolism. Inhibitors targeting PI3K are under investigation for their anticancer properties .
Case Studies
Several studies have focused on the structural modification of related compounds to enhance their biological activity. For instance, derivatives synthesized from this compound have shown promise as inhibitors for various diseases, including cancer and inflammatory conditions such as rheumatoid arthritis .
Industrial Applications
Material Science
In addition to its role in pharmaceuticals, this compound is utilized in developing new materials through chemical processes that leverage its unique properties. Its application extends to industries focused on creating innovative chemical solutions and advanced materials .
Summary Table of Applications
| Field | Application |
|---|---|
| Chemistry | Building block for synthesizing complex organic molecules |
| Biology | Potential biological activity; interactions with biomolecules |
| Medicine | Pharmaceutical intermediate; development of PI3K inhibitors |
| Industry | Development of new materials and chemical processes |
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Table 1: Structural and Electronic Comparisons
Key Observations :
- Electronic Effects : The target compound’s bromine at position 5 is more electrophilic than chlorine in analogues (e.g., ’s 5-chloro derivative), favoring nucleophilic substitution .
- Steric Influence : The tert-butyl group in the carbamate moiety (target) enhances lipophilicity compared to thiophene or pyridinyl substituents, impacting solubility and crystallinity .
- Functional Group Reactivity : Carbamates (target) are hydrolytically stable compared to amides (), but less reactive than nitriles () in cycloaddition reactions .
Physicochemical and Spectroscopic Properties
Table 3: Spectral Data Comparison
Insights :
- NMR : The tert-butyl group in the target compound shows a characteristic singlet at δ 1.44 ppm, distinct from pyridinyl protons in analogues (δ 8.88 ppm) .
- IR : Carbamates (target) exhibit higher C=O stretching frequencies (~1697 cm$ ^{-1} $) compared to amides (~1650 cm$ ^{-1} $) due to reduced resonance stabilization .
Biological Activity
Tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate (CAS No. 1447607-89-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 276.13 g/mol
- Synonyms : tert-butyl N-(5-bromo-1-methyl-pyrazol-3-yl)carbamate, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3(2H)-ylidene)carbamate
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butanol and dimethyl azidophosphate in N,N-dimethylformamide at elevated temperatures (around 100°C). This process yields the carbamate derivative through a substitution reaction that highlights the compound's unique reactivity due to its bromine atom and pyrazole ring structure .
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. This compound has been explored for its potential to inhibit tumor cell growth. Notably, derivatives of pyrazole have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC values ranging from 2.43 to 14.65 µM .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 4.98 |
| 10c | HepG2 | 14.65 |
The mechanism underlying the biological activity of this compound is thought to involve interaction with specific molecular targets within cancer cells. The bromine atom enhances the compound's reactivity, allowing it to bind effectively to enzymes or receptors involved in cell proliferation pathways. Additionally, studies suggest that pyrazole derivatives may induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death .
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their cytotoxic effects on various cancer cell lines. Among these, this compound demonstrated promising results, particularly in inhibiting microtubule assembly—a critical process for cell division—at concentrations around 20 µM .
Another investigation focused on the structural modifications of pyrazole derivatives to enhance their selectivity and potency against cancer cells while minimizing toxicity to non-cancerous cells. The findings indicated that certain modifications could improve the therapeutic index of these compounds, making them suitable candidates for further development as anticancer agents .
Q & A
Q. Can computational modeling predict the compound’s solid-state behavior?
- DFT/Molecular Dynamics : Simulate crystal packing using force fields (e.g., COMPASS III) to assess tert-butyl group rotational barriers. Explicit solvent models (e.g., water/DMSO) improve accuracy for solution-phase conformers .
- Validation : Compare predicted vs. experimental melting points (e.g., 80–81°C) and solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
